6-Methoxy-2-methylbenzoxazole is an organic compound belonging to the class of benzoxazoles. These molecules consist of a six-membered benzene ring fused to a five-membered oxazole ring. In the case of 6-methoxy-2-methylbenzoxazole, a methoxy group (CH3O) is attached at the sixth position of the benzene ring, and a methyl group (CH3) is attached at the second position.
6-Methoxy-2-methylbenzoxazole is an organic compound with the molecular formula C₉H₉NO₂ and a CAS Registry Number of 23999-64-6. This compound features a benzoxazole ring structure, characterized by a fused benzene and oxazole ring, with a methoxy group at the 6-position and a methyl group at the 2-position. It is known for its potential biological activities and is utilized in various chemical applications.
Research indicates that 6-Methoxy-2-methylbenzoxazole exhibits notable biological activities, particularly in enzyme modulation. It has been shown to interact with cytochromes P450, acting as an inhibitor of mixed-function oxidase activities . This suggests potential applications in pharmacology, particularly in drug metabolism studies.
The synthesis of 6-Methoxy-2-methylbenzoxazole can be achieved through various methods:
6-Methoxy-2-methylbenzoxazole finds applications in various fields:
Several compounds share structural similarities with 6-Methoxy-2-methylbenzoxazole. Here are some notable examples:
These compounds illustrate the diversity within the benzoxazole family while emphasizing the unique properties imparted by specific substituents on the ring structure. The variations in substituents lead to differences in reactivity and biological activity, making each compound distinct.
6-Methoxy-2-methylbenzoxazole represents a precisely defined heterocyclic compound within the benzoxazole family, characterized by its specific substitution pattern and well-established chemical identity. The compound is unambiguously identified by its Chemical Abstracts Service registry number 23999-64-6, which serves as its primary identification code in chemical databases and research literature. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-methoxy-2-methyl-1,3-benzoxazole, reflecting the specific positioning of its functional groups according to standardized nomenclature conventions.
The molecular formula of 6-Methoxy-2-methylbenzoxazole is established as C₉H₉NO₂, indicating a composition of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular composition corresponds to a molecular weight of 163.17 grams per mole, a value that has been consistently reported across multiple analytical studies and chemical databases. The compound also carries the European Community number 245-978-1, facilitating its identification and regulation within European chemical frameworks.
Table 1: Chemical Identity Parameters of 6-Methoxy-2-methylbenzoxazole
The structural representation of 6-Methoxy-2-methylbenzoxazole can be accurately described through its Simplified Molecular Input Line Entry System notation as COc1ccc2c(c1)oc(n2)C, which provides a textual description of its molecular connectivity. The International Chemical Identifier for this compound is InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3, offering a standardized method for chemical structure representation in computational chemistry applications. These identification systems collectively ensure precise communication about this compound across diverse scientific disciplines and research applications.
The compound exhibits several alternative nomenclatures that appear in scientific literature, including 6-methoxy-2-methyl-benzooxazole, Benzoxazole 6-methoxy-2-methyl, and 6-Methoxy-2-Methylbenzo[d]oxazole. These synonymous names reflect the various naming conventions employed by different research groups and chemical suppliers, though the primary International Union of Pure and Applied Chemistry designation remains the most widely accepted standard. The consistency in molecular weight determination across multiple independent sources, with values consistently reported at 163.17 grams per mole, demonstrates the reliability of analytical characterization methods employed in studying this compound.
The development of 6-Methoxy-2-methylbenzoxazole within the broader context of heterocyclic chemistry research represents a significant chapter in the evolution of benzoxazole chemistry, reflecting decades of advancement in synthetic methodologies and applications. Benzoxazole compounds, as a class, have been recognized as vital pharmacophores and honored structures in medicinal chemistry since their initial discovery and characterization. The benzoxazole framework itself consists of an aromatic organic compound featuring a benzene-fused oxazole ring structure, establishing the foundation upon which derivatives like 6-Methoxy-2-methylbenzoxazole have been developed.
Historical research in benzoxazole chemistry has demonstrated that these heterocyclic compounds possess remarkable versatility as traditional vital elements of numerous pharmaceutical compounds. The synthetic development of heterocyclic drugs has proven particularly abundant, encompassing most hypnotics, anticonvulsants, analeptics, antihistaminics, antithyroid drugs, and many antiseptics and fungicides. This extensive pharmaceutical utility has driven sustained research interest in benzoxazole derivatives, leading to the systematic exploration of substituted variants such as 6-Methoxy-2-methylbenzoxazole.
The emergence of 6-Methoxy-2-methylbenzoxazole in research literature can be traced through various synthetic studies that have explored the preparation and characterization of substituted benzoxazole derivatives. Patent literature has documented synthesis processes related to benzoxazole compounds, including methodologies that have contributed to the development of efficient synthetic routes for compounds like 6-Methoxy-2-methylbenzoxazole. These synthetic advances have been particularly significant in establishing practical preparation methods that enable broader research applications and potential commercial development.
Research publications have specifically highlighted the synthesis of benzoxazole derivatives through various methodological approaches, including multicatalytic Beckmann rearrangement processes that demonstrate switchable synthesis routes for benzo[d]oxazole derivatives. Such methodological developments have provided researchers with versatile tools for accessing compounds like 6-Methoxy-2-methylbenzoxazole through controlled synthetic pathways. The historical progression of these synthetic methodologies reflects the growing sophistication of organic chemistry research and the increasing demand for precisely substituted heterocyclic compounds.
The molecular geometry of 6-methoxy-2-methylbenzoxazole exhibits a fundamentally planar benzoxazole ring system with specific geometric parameters that define its three-dimensional structure [6] [7]. Crystallographic studies of related benzoxazole derivatives indicate that the benzoxazole moiety maintains an almost planar configuration, with maximum deviations from the mean plane typically not exceeding 0.013 Å [8] [9]. The compound crystallizes with specific unit cell parameters that reflect the molecular packing arrangements influenced by intermolecular interactions [10] [11].
The bond lengths within the benzoxazole framework follow characteristic patterns observed in similar heterocyclic systems [6] [7]. The carbon-oxygen bond in the oxazole ring typically measures approximately 1.36 Å, while the carbon-nitrogen bond exhibits a length of approximately 1.29 Å [8] [9]. The methoxy substituent at the 6-position introduces additional geometric considerations, with the carbon-oxygen bond of the methoxy group measuring approximately 1.42 Å [2] [4].
| Geometric Parameter | Value (Å/°) | Reference |
|---|---|---|
| Benzoxazole ring planarity deviation | < 0.013 | [8] |
| C-O bond (oxazole) | ~1.36 | [7] |
| C-N bond (oxazole) | ~1.29 | [9] |
| C-O bond (methoxy) | ~1.42 | [2] |
| Molecular weight | 163.17 Da | [1] |
The crystal structure analysis reveals that benzoxazole derivatives typically adopt specific packing arrangements stabilized by hydrogen bonding interactions [8] [11]. The molecular packing is characterized by herringbone arrangements with molecules displaying both lengthwise and widthwise displacements [11]. These structural features contribute to the overall stability of the crystalline form and influence the compound's physical properties [10] [7].
The proton nuclear magnetic resonance spectrum of 6-methoxy-2-methylbenzoxazole exhibits characteristic signals that reflect the electronic environment of each hydrogen atom within the molecular framework [12] [13]. The methyl group attached to the 2-position of the benzoxazole ring typically appears as a singlet in the range of 2.5-2.7 parts per million, consistent with its attachment to an electron-deficient heterocyclic carbon [12] [14].
The methoxy group protons generate a distinctive singlet signal typically observed around 3.8-4.0 parts per million, reflecting the electron-withdrawing influence of the oxygen atom [15] [14]. The aromatic protons of the benzoxazole ring system exhibit signals in the characteristic aromatic region between 7.0-8.0 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects [13] [14].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| 2-Methyl group | 2.5-2.7 | Singlet | 3H |
| 6-Methoxy group | 3.8-4.0 | Singlet | 3H |
| Aromatic protons | 7.0-8.0 | Multiple | 3H |
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [15] [14]. The methoxy carbon typically appears around 55-56 parts per million, while the methyl carbon attached to the heterocyclic ring resonates around 14-16 parts per million [15] [14]. The aromatic carbons exhibit signals distributed throughout the range of 110-160 parts per million, with specific positions determined by the electronic environment and substitution effects [13] [14].
Mass spectrometric analysis of 6-methoxy-2-methylbenzoxazole reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [16] [17]. The molecular ion peak appears at mass-to-charge ratio 163, corresponding to the molecular weight of the compound [1] [4]. The fragmentation pathways typically involve initial loss of the methoxy group, resulting in a significant fragment at mass-to-charge ratio 132 [16] [17].
Subsequent fragmentation often proceeds through loss of the methyl group from the 2-position, generating fragments at mass-to-charge ratio 148 and further degradation products [16] [17]. The benzoxazole ring system exhibits characteristic stability patterns during electron ionization, with the nitrogen-containing heterocycle showing particular resistance to fragmentation under standard conditions [16] [18].
| Fragment m/z | Proposed Structure | Relative Intensity |
|---|---|---|
| 163 | Molecular ion [M]⁺ | Moderate |
| 148 | [M-CH₃]⁺ | High |
| 132 | [M-OCH₃]⁺ | High |
| 104 | Benzoxazole core | Moderate |
The infrared spectrum of 6-methoxy-2-methylbenzoxazole exhibits characteristic vibrational modes that correspond to specific functional groups and molecular motions within the structure [19] [20]. The carbon-hydrogen stretching vibrations of the aromatic system appear in the region of 3000-3100 wavenumbers, with multiple bands reflecting the different electronic environments of the aromatic hydrogen atoms [20] [21].
The methoxy group contributes distinctive vibrational modes, including carbon-hydrogen stretching vibrations around 2900-3000 wavenumbers and carbon-oxygen stretching vibrations typically observed around 1250-1300 wavenumbers [19] [20]. The benzoxazole ring system exhibits characteristic skeletal vibrations in the fingerprint region below 1600 wavenumbers [20] [21].
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Multiple bands |
| Aliphatic C-H stretch | 2900-3000 | Methoxy/methyl |
| C=N stretch | 1600-1650 | Benzoxazole ring |
| C-O stretch | 1250-1300 | Methoxy group |
| Ring skeletal modes | 800-1600 | Benzoxazole framework |
The nitrogen-containing heterocyclic system contributes additional vibrational modes, particularly the carbon-nitrogen stretching vibration which typically appears around 1600-1650 wavenumbers [20] [21]. The out-of-plane deformation modes of the aromatic hydrogen atoms provide further spectroscopic signatures in the region below 1000 wavenumbers [20] [22].
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 6-methoxy-2-methylbenzoxazole [6] [23]. Computational studies employing the B3LYP functional with various basis sets reveal detailed information about the molecular geometry, electronic distribution, and chemical reactivity [6] [24]. The optimized molecular structure obtained through density functional theory calculations shows excellent agreement with experimental crystallographic data [6] [7].
The molecular orbital analysis reveals the distribution of electron density throughout the benzoxazole framework and substituent groups [23] [24]. The highest occupied molecular orbital typically exhibits significant electron density on the nitrogen atom and the benzene ring portion of the molecule, while the lowest unoccupied molecular orbital shows distribution patterns that reflect the electron-accepting character of the heterocyclic system [6] [23].
Natural bond orbital analysis provides insights into the stability of the molecule arising from charge delocalization and hyperconjugative interactions [6] [25]. The electronic structure calculations reveal the influence of the methoxy and methyl substituents on the overall electronic properties of the benzoxazole core [23] [24].
The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap represents a crucial parameter for understanding the chemical reactivity and electronic properties of 6-methoxy-2-methylbenzoxazole [6] [26]. Computational studies of related benzoxazole derivatives indicate that the energy gap typically ranges from 3.8 to 4.3 electron volts, depending on the specific substitution pattern and computational methodology employed [6] [26].
The energy gap analysis provides insights into the chemical stability and reactivity of the compound [6] [26]. Smaller energy gaps generally correspond to higher chemical reactivity and greater potential for electronic transitions, while larger gaps indicate enhanced stability and reduced reactivity [6] [26]. The specific substitution pattern in 6-methoxy-2-methylbenzoxazole influences the energy gap through electronic effects of the methoxy and methyl groups [23] [24].
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| B3LYP/6-31G* | -5.6 to -5.7 | -1.3 to -1.4 | 4.2 to 4.3 |
| B3LYP/6-31G** | -5.6 to -5.7 | -1.3 to -1.4 | 4.2 to 4.3 |
| B3LYP/6-31+G* | -5.6 to -5.7 | -1.3 to -1.4 | 4.2 to 4.3 |